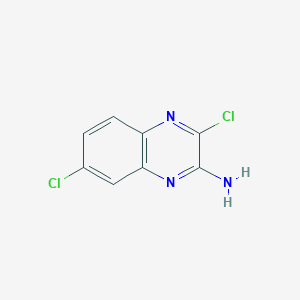

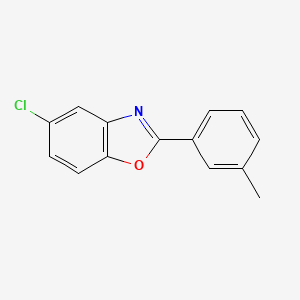

3,7-二氯喹喙啉-2-基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,7-Dichloro-quinoxalin-2-ylamine is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles .

Synthesis Analysis

Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .科学研究应用

抗炎特性

对喹喔啉骨架的研究导致了具有显著抗炎特性的化合物的开发。例如,Smits 等人(2008 年)的研究确定了 6,7-二氯 3-(4-甲基哌嗪-1-基)喹喔啉-2(1H)-酮作为有效的组胺 H4 受体配体,具有纳摩尔亲和力,在角叉菜胶诱导的爪水肿模型中表现出显着的体内抗炎作用Smits 等人,2008 年。

电活性单体

喹喔啉衍生物因其电致变色特性而被探索。Taşkın 等人(2009 年)合成了一种具有喹喔啉单元的新型电活性单体,由于其显着的光学对比度和相对较低的氧化电位,揭示了其在近红外电致变色器件应用中的潜力Taşkın 等人,2009 年。

用于传感应用的荧光特性

喹喔啉已用于生物传感荧光分子的合成中。一项研究重点介绍了荧光喹喔啉鎓衍生物的产生,该衍生物在 580 nm 处发射,具有相当大的量子产率,表明其在基于荧光的应用中很有用Koner 和 Ray,2008 年。

腐蚀抑制

在材料科学的背景下,喹喔啉衍生物已被评估为腐蚀抑制剂。Zarrouk 等人(2014 年)对某些喹喔啉作为铜腐蚀抑制剂的效率进行了一项研究,证明了它们在腐蚀性环境中防止金属降解的潜力Zarrouk 等人,2014 年。

阴离子传感

基于喹喔啉的传感器已显示出对阴离子的选择性和灵敏度,这对于环境监测和生物应用至关重要。Aldakov 和 Anzenbacher(2003 年)报道了作为焦磷酸盐有效荧光传感器的二吡咯基喹喔啉,证明了它们在检测生物相关阴离子中的潜力Aldakov 和 Anzenbacher,2003 年。

安全和危害

未来方向

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This research has led to the development of numerous bioactive molecules, suggesting that quinoxaline derivatives, including 3,7-Dichloro-quinoxalin-2-ylamine, may have potential for future development in various fields .

作用机制

Target of Action

The primary targets of 3,7-Dichloroquinoxalin-2-amine are currently unknown. Quinoxaline compounds, such as 3,7-Dichloroquinoxalin-2-amine, have been studied for their multifunctional properties against many targets, receptors, or microorganisms . .

Biochemical Pathways

Quinoxaline derivatives have been reported to have diverse therapeutic uses and can affect various biochemical pathways . .

生化分析

Biochemical Properties

Quinoxaline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoxaline derivative and the biomolecules it interacts with.

Cellular Effects

Quinoxaline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3,7-Dichloroquinoxalin-2-amine on these processes have not been reported.

Molecular Mechanism

Quinoxaline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 3,7-Dichloroquinoxalin-2-amine at different dosages in animal models have not been reported. Studies on similar compounds suggest that dosage can significantly influence the effects of quinoxaline derivatives

Metabolic Pathways

The metabolic pathways involving 3,7-Dichloroquinoxalin-2-amine are not well-characterized. Quinoxaline derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

Quinoxaline derivatives can interact with various transporters and binding proteins

Subcellular Localization

Quinoxaline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

3,7-dichloroquinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIXVKPMYWMNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706994.png)

![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2707001.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)

![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)